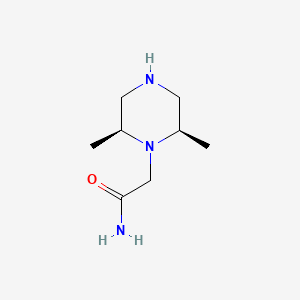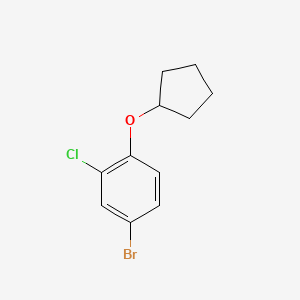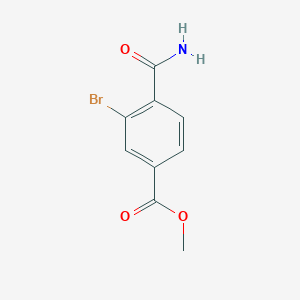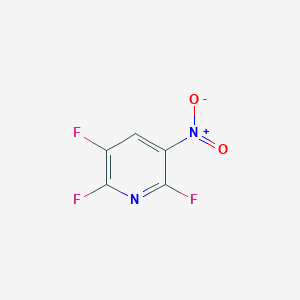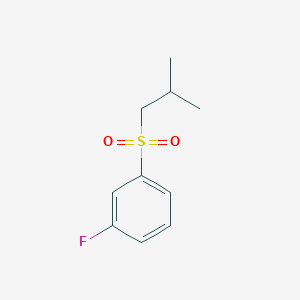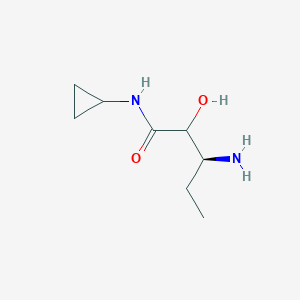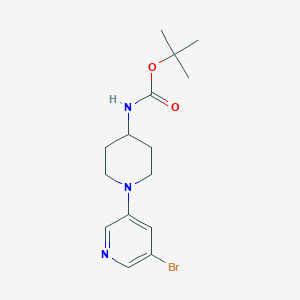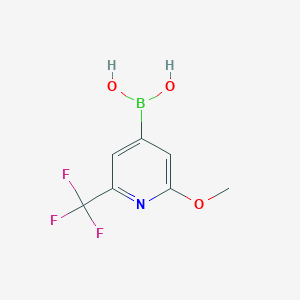
2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid
Vue d'ensemble
Description
“2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid” is a chemical compound with the CAS Number: 1605331-76-7 . It has a molecular weight of 220.94 . The IUPAC name for this compound is 2-methoxy-6-(trifluoromethyl)-4-pyridinylboronic acid .
Synthesis Analysis
The synthesis of “2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid” and similar compounds often involves Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The InChI code for “2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid” is 1S/C7H7BF3NO3/c1-15-6-3-4 (8 (13)14)2-5 (12-6)7 (9,10)11/h2-3,13-14H,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
“2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid” can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura coupling , a reaction that conjoins chemically differentiated fragments with the metal catalyst .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 220.94 . It is stored in a freezer to maintain its stability .
Applications De Recherche Scientifique
Organic Synthesis
2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, allowing for the construction of complex organic molecules. The boronic acid moiety reacts with various halides or triflates in the presence of a palladium catalyst, leading to the formation of biaryl compounds which are core structures in many pharmaceuticals and organic materials.
Pharmaceuticals
In the pharmaceutical industry, this compound serves as a building block for the synthesis of various drug molecules. It’s especially useful in creating pyridine derivatives, which are a common motif in drugs that target a wide range of biological pathways . The trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceuticals, making this boronic acid derivative a compound of choice for medicinal chemistry.
Agrochemicals
The trifluoromethyl group is known for its ability to improve the biological activity of agrochemicals. As such, 2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid can be used to synthesize pesticide intermediates or metabolites, contributing to the development of new agrochemicals with enhanced efficacy and safety profiles .
Dyestuff Field
In the dyestuff industry, boronic acids are utilized for their ability to form stable complexes with various dyes and pigments. This particular boronic acid, with its specific substituents, could be explored for developing new dyes with unique properties for textiles and inks .
Material Science
This compound’s utility extends to material science, where it can be used to modify the surface properties of materials or create new polymeric structures. The boronic acid group can form reversible covalent bonds with diols, which is advantageous in creating self-healing materials or smart coatings that respond to environmental stimuli .
Catalysis
Boronic acids are also known for their role in catalysis, particularly in transition-metal-catalyzed processes2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid could potentially be used to develop new catalytic systems or improve existing ones, enhancing reaction rates or selectivities for a variety of chemical transformations .
Analytical Chemistry
In analytical chemistry, boronic acids can be used as probes or sensors due to their ability to bind to saccharides selectively. This property can be harnessed in the development of diagnostic tools or for the detection of biomolecules, with potential applications in healthcare and environmental monitoring .
Orientations Futures
“2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid” and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the demand for this compound and its derivatives is expected to increase in the future .
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon centers .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, 2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a metal catalyst, typically palladium . The palladium then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound plays a crucial role in the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, potentially affecting various biochemical pathways depending on the specific reaction context .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, which are important for its role in suzuki–miyaura cross-coupling reactions .
Result of Action
The molecular and cellular effects of 2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid are largely dependent on the specific context of its use. In Suzuki–Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid. For instance, in Suzuki–Miyaura cross-coupling reactions, the reaction conditions, such as temperature, solvent, and the presence of a base, can significantly affect the reaction outcome . The compound is generally considered environmentally benign .
Propriétés
IUPAC Name |
[2-methoxy-6-(trifluoromethyl)pyridin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO3/c1-15-6-3-4(8(13)14)2-5(12-6)7(9,10)11/h2-3,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPJQGHMUXHGFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)OC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403164.png)
![3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1403165.png)
![2-Iodoimidazo[1,2-a]pyridine](/img/structure/B1403167.png)

![Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1403173.png)
